威福林

描述

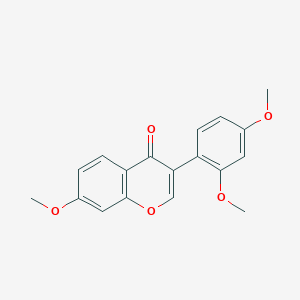

Wilforine is a sesquiterpene pyridine alkaloid found in Tripterygium wilfordii plants . It has been found to significantly inhibit the efflux activity of P-glycoprotein (P-gp) .

Synthesis Analysis

A study on the quantitative analysis, cytotoxicity, and pharmacokinetics of Wilforine in Tripterygium glycosides tablet (TGT) preparation was conducted . The study revealed that the quality of four alkaloids showed significant difference among four manufacturers, and they were abundant component in TGT from three manufacturers of all .

Chemical Reactions Analysis

The inhibitory effect of Wilforine on P-gp efflux and the underlying mechanism were evaluated by assays for calcein-AM uptake, rhodamine123 and doxorubicin efflux, ATPase activity, real-time quantitative RT-PCR, apoptosis, and cell cycle analysis .

科学研究应用

免疫抑制特性

威福林属于一类存在于T. wilfordii根中的倍半萜吡啶生物碱 (SPA)。尽管没有专门针对免疫抑制进行研究,但T. wilfordii中的总生物碱 (TA) 已显示出免疫调节作用 .

合成能力和释放率

研究已经探索了威福林含量与其合成能力之间的关系。 威福林含量增加可能归因于强烈的合成能力或细胞内降解减少 .

作用机制

Target of Action

Wilforine, a monomeric compound of the anti-rheumatoid arthritis (RA) plant Tripterygium wilfordii Hook. f. (TwHF), has been found to primarily target Wnt11 . Wnt11 is a protein that plays a crucial role in the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation and differentiation .

Mode of Action

Wilforine inhibits the activation of the Wnt/β-catenin signaling pathway by decreasing the expression of Wnt11 . This inhibition results in a significant reduction in the proliferation of fibroblast-like synovial cells (FLS), which are the primary effector cells in the pathophysiology of RA . The effects of Wilforine were found to be reversed after overexpression of Wnt11, indicating a direct interaction between Wilforine and Wnt11 .

Biochemical Pathways

The Wnt11/β-catenin signaling pathway is the primary biochemical pathway affected by Wilforine . By inhibiting this pathway, Wilforine decreases the expression of several key proteins, including Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . This leads to a reduction in the inflammatory response and proliferation of FLS, thereby alleviating the symptoms of RA .

Pharmacokinetics

The pharmacokinetic properties of Wilforine have been studied, and it was found that the maximum concentration (Cmax) and the area under the curve (AUC) of Wilforine have dose-dependent and time-dependent characteristics . .

Result of Action

The primary result of Wilforine’s action is the alleviation of RA symptoms. It reduces the levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the peripheral blood of collagen-induced arthritis (CIA) rats . It also inhibits the expression of MMP3 and fibronectin, proteins involved in tissue remodeling and inflammation .

安全和危害

生化分析

Cellular Effects

Wilforine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activation of fibroblast-like synovial cells (FLS) and improve rheumatoid arthritis (RA) through the Wnt11/β-catenin signaling pathway . It effectively alleviates the arthritis symptoms of collagen-induced arthritis (CIA) rats, reduces the levels of IL-6, IL-1β, and TNF-α in the peripheral blood of CIA rats, and inhibits the expression of MMP3 and fibronectin .

Molecular Mechanism

The molecular mechanism of Wilforine involves its interaction with the Wnt11/β-catenin signaling pathway . Wilforine inhibits the activation of this pathway and decreases the expression of Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . The effects of Wilforine are reversed after overexpression of Wnt11 .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Wilforine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-Hydroxy-3-methoxybenzaldehyde", "4-Hydroxyphenethylamine", "Sodium borohydride", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-Hydroxy-3-methoxybenzaldehyde and 4-Hydroxyphenethylamine in ethanol using hydrochloric acid as a catalyst to form 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzaldehyde", "Step 2: Reduction of 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzaldehyde with sodium borohydride in methanol to form 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzyl alcohol", "Step 3: Acetylation of 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzyl alcohol with acetic anhydride in the presence of sodium acetate to form 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzyl acetate", "Step 4: Cyclization of 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzyl acetate with sodium hydroxide in ethanol to form Wilforine", "Step 5: Purification of Wilforine using a solvent such as chloroform or diethyl ether" ] } | |

CAS 编号 |

11088-09-8 |

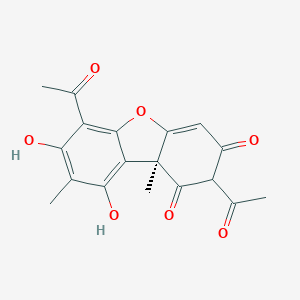

分子式 |

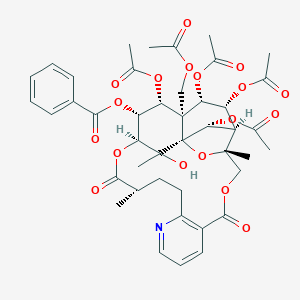

C43H49NO18 |

分子量 |

867.8 g/mol |

IUPAC 名称 |

[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |

InChI |

InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1 |

InChI 键 |

ZOCKGJZEUVPPPI-NCHBRQRASA-N |

手性 SMILES |

C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

规范 SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

同义词 |

wilforine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。